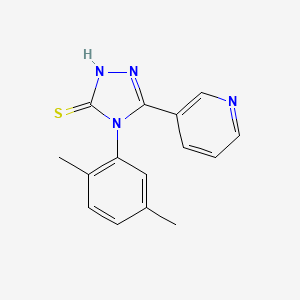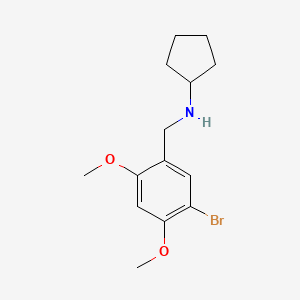![molecular formula C13H14N6 B5856982 2-butanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5856982.png)
2-butanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-butanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone, also known as BTH, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BTH is a triazinone-based compound that has been shown to have a variety of biological effects, including anti-inflammatory, anti-tumor, and immunomodulatory properties.
科学研究应用
2-butanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and immunomodulatory properties. This compound has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to enhance the immune response to bacterial and viral infections, making it a potential candidate for the development of vaccines.
作用机制
The mechanism of action of 2-butanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone is not fully understood, but it is believed to involve the inhibition of NF-κB signaling. NF-κB is a transcription factor that plays a key role in the regulation of immune and inflammatory responses. This compound has been shown to inhibit NF-κB signaling, leading to a decrease in the expression of pro-inflammatory cytokines and an increase in the expression of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumors, and enhance the immune response to bacterial and viral infections. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using 2-butanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential candidate for cancer therapy. Additionally, this compound has been shown to enhance the immune response to bacterial and viral infections, making it a potential candidate for the development of vaccines. One of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
未来方向
There are several future directions for 2-butanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone research. One area of interest is the development of this compound-based cancer therapies. This compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of targeted cancer therapies. Another area of interest is the development of this compound-based vaccines. This compound has been shown to enhance the immune response to bacterial and viral infections, making it a potential candidate for the development of vaccines. Additionally, further studies are needed to determine the optimal dosage and potential side effects of this compound.
合成方法
2-butanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone can be synthesized through a multistep process, which involves the reaction of 2-butanone with hydrazine hydrate to form 2-butanone hydrazone. The resulting product is then reacted with 2,4,6-trichloro-1,3,5-triazine to form the triazinone ring. The final step involves the reaction of the triazinone intermediate with indole-3-carboxaldehyde to produce this compound.
属性
IUPAC Name |
N-[(E)-butan-2-ylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6/c1-3-8(2)16-18-13-15-12-11(17-19-13)9-6-4-5-7-10(9)14-12/h4-7H,3H2,1-2H3,(H2,14,15,18,19)/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGIMZVHKWNJSZ-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC1=NC2=C(C3=CC=CC=C3N2)N=N1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/NC1=NC2=C(C3=CC=CC=C3N2)N=N1)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-methyl-5-phenyltetrazolo[1,5-a]quinazoline](/img/structure/B5856914.png)
![N-[(4-chlorophenyl)sulfonyl]-N-ethylglycine](/img/structure/B5856915.png)
![3-phenyl-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5856927.png)
![3-{5-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5856931.png)
![N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5856939.png)


![4-isopropyl-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5856949.png)

![ethyl 1-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5856961.png)


![3-{2-[(2-phenylethyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5856988.png)